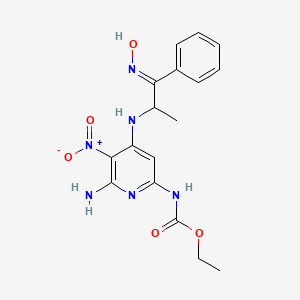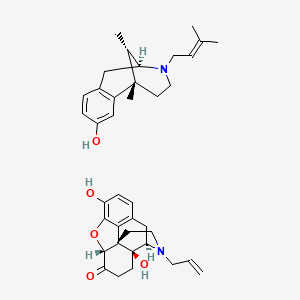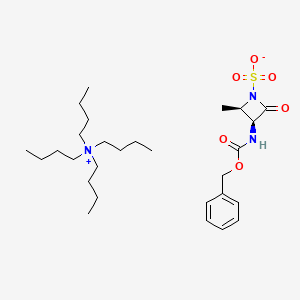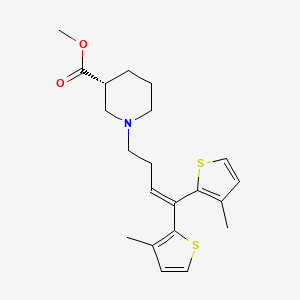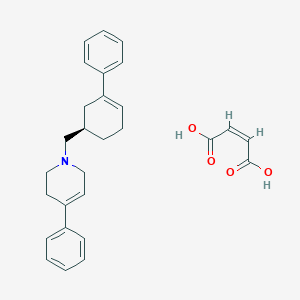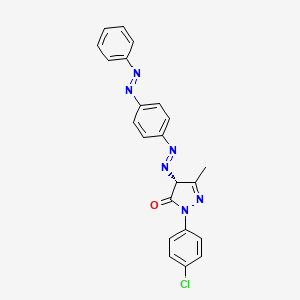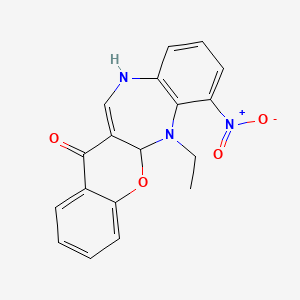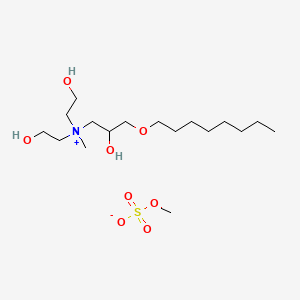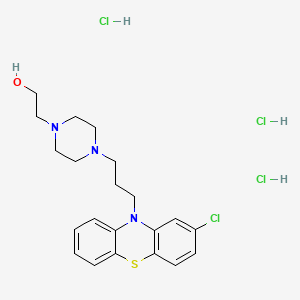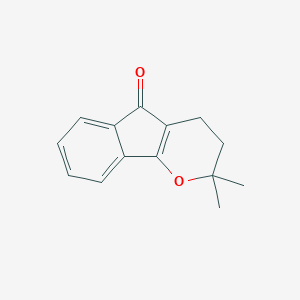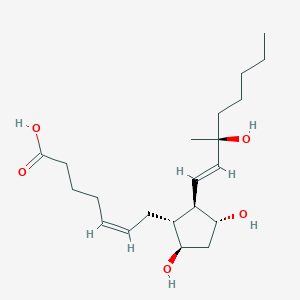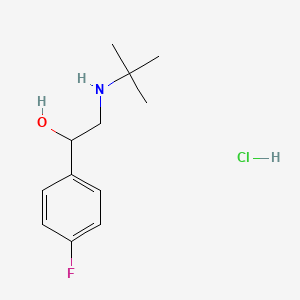
2,2'-Dithiobis(N-(2-nitronaphth-1-yl)benzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) is a complex organic compound characterized by the presence of two benzamide groups connected via a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) typically involves the reaction of 2-nitronaphthylamine with benzoyl chloride to form N-(2-nitronaphth-1-yl)benzamide. This intermediate is then subjected to oxidative coupling using reagents such as iodine or hydrogen peroxide to form the disulfide bond, resulting in the final compound.
Industrial Production Methods
While specific industrial production methods for 2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in an appropriate solvent.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: May be used in the development of new materials with unique properties due to its structural features.
Mecanismo De Acción
The mechanism of action of 2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) involves its ability to form and cleave disulfide bonds. This property is crucial in biological systems where disulfide bonds play a significant role in protein structure and function. The compound can interact with thiol groups in proteins, leading to the formation or disruption of disulfide bonds, thereby affecting protein activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dithiobis(benzamide): Lacks the nitro group, making it less reactive in certain chemical reactions.
N-(2-nitronaphth-1-yl)benzamide: Does not contain the disulfide bond, limiting its applications in studying disulfide chemistry.
Uniqueness
2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) is unique due to the presence of both nitro groups and a disulfide bond. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various research fields.
Propiedades
Número CAS |
98051-84-4 |
|---|---|
Fórmula molecular |
C34H22N4O6S2 |
Peso molecular |
646.7 g/mol |
Nombre IUPAC |
N-(2-nitronaphthalen-1-yl)-2-[[2-[(2-nitronaphthalen-1-yl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H22N4O6S2/c39-33(35-31-23-11-3-1-9-21(23)17-19-27(31)37(41)42)25-13-5-7-15-29(25)45-46-30-16-8-6-14-26(30)34(40)36-32-24-12-4-2-10-22(24)18-20-28(32)38(43)44/h1-20H,(H,35,39)(H,36,40) |
Clave InChI |
JKYYUICHZWXQKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=C(C=CC6=CC=CC=C65)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-](/img/structure/B12779017.png)
